3-Thiophenecarbonitrile, 4-(bromomethyl)-
Overview
Description
3-Thiophenecarbonitrile, 4-(bromomethyl)- is an organic compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with a bromomethyl group at the 4-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbonitrile, 4-(bromomethyl)- typically involves the bromination of 3-thiophenecarbonitrile. One common method is the reaction of 3-thiophenecarbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
C5H3NS+NBS→C6H4BrNS+Succinimide
Industrial Production Methods
Industrial production methods for 3-Thiophenecarbonitrile, 4-(bromomethyl)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarbonitrile, 4-(bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 3-aminothiophene derivatives.
Scientific Research Applications
3-Thiophenecarbonitrile, 4-(bromomethyl)- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Thiophenecarbonitrile, 4-(bromomethyl)- depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarbonitrile: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Bromomethylthiophene: Lacks the cyano group, limiting its applications in certain synthetic routes.
3-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a cyano group, leading to different reactivity and applications.
Uniqueness
3-Thiophenecarbonitrile, 4-(bromomethyl)- is unique due to the presence of both a bromomethyl and a cyano group, which allows for a wide range of chemical transformations and applications. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(bromomethyl)thiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-1-5-3-9-4-6(5)2-8/h3-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRTPJRGNMJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C#N)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543643 | |
Record name | 4-(Bromomethyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-91-5 | |
Record name | 4-(Bromomethyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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